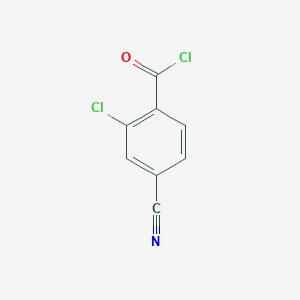

Chlorure de 2-chloro-4-cyanobenzoyle

Vue d'ensemble

Description

2-chloro-4-cyano-benzoyl chloride is a chemical compound that belongs to the class of benzoyl chlorides. It is a colorless to light yellow crystalline powder used in various fields such as medical research, environmental research, and industrial research.

Applications De Recherche Scientifique

Medicinal Chemistry

Synthesis of Bioactive Compounds

2-Chloro-4-cyano-benzoyl chloride serves as an important intermediate in the synthesis of various bioactive molecules. It can be utilized to prepare substituted benzamides, which are often explored for their pharmacological properties, including anti-inflammatory and anti-cancer activities. For instance, the compound can be reacted with amines to yield benzamide derivatives that exhibit significant biological activity against specific targets.

Case Study: Benzamide Derivatives

A study demonstrated the synthesis of a series of benzamide derivatives using 2-chloro-4-cyano-benzoyl chloride. These derivatives were evaluated for their potential as anti-cancer agents, showing promising results in inhibiting tumor cell proliferation. The presence of the cyano group enhances the lipophilicity and biological activity of the resulting compounds.

Agrochemicals

Pesticide Development

In agrochemical applications, 2-chloro-4-cyano-benzoyl chloride is employed in the development of novel pesticides. Its ability to form reactive intermediates allows for the creation of compounds that can effectively control phytopathogenic fungi and pests.

Case Study: Fungicidal Activity

Research has indicated that compounds synthesized from 2-chloro-4-cyano-benzoyl chloride exhibit fungicidal properties. For example, derivatives synthesized from this compound were tested against common agricultural pathogens, demonstrating significant efficacy in controlling fungal growth.

Materials Science

Synthesis of Liquid Crystals

The compound has also been explored in materials science for its role in synthesizing liquid crystalline materials. These materials have applications in display technologies and other electronic devices due to their unique optical properties.

Case Study: Liquid Crystalline Heteroaromatic Compounds

A study highlighted the use of 2-chloro-4-cyano-benzoyl chloride in synthesizing new liquid crystalline heteroaromatic compounds containing five-membered isoxazole rings. The resulting materials showed favorable thermal stability and electro-optical properties suitable for display applications.

Synthetic Intermediates

Versatile Building Blocks

As a synthetic intermediate, 2-chloro-4-cyano-benzoyl chloride is crucial for constructing complex organic molecules. Its reactivity allows it to participate in various coupling reactions, enabling the formation of diverse chemical architectures.

| Application Area | Example Compounds | Key Properties |

|---|---|---|

| Medicinal Chemistry | Benzamide Derivatives | Anti-cancer activity |

| Agrochemicals | Pesticide Derivatives | Fungicidal efficacy |

| Materials Science | Liquid Crystalline Compounds | Optical properties |

Mécanisme D'action

Target of Action

2-Chloro-4-cyanobenzoyl chloride, also known as 4-Cyanobenzoyl chloride, is a versatile reagent used in organic synthesis. Its primary targets are nucleophilic sites in organic molecules, such as the nitrogen atom in amines or the oxygen atom in alcohols .

Mode of Action

The compound acts as an acylating agent, transferring its acyl group (2-chloro-4-cyanobenzoyl) to the nucleophilic target. This reaction is facilitated by the chloride leaving group, which departs with the pair of electrons that originally bonded it to the carbon atom . The result is a new carbon-nitrogen or carbon-oxygen bond, depending on the nucleophile .

Biochemical Pathways

For instance, it could be used to introduce the 2-chloro-4-cyanobenzoyl group into bioactive molecules, potentially altering their properties and activities .

Pharmacokinetics

Its metabolic stability and elimination routes would depend on the specific biological system .

Result of Action

The acylation of nucleophiles by 2-chloro-4-cyanobenzoyl chloride results in the formation of 2-chloro-4-cyanobenzoyl derivatives. These derivatives may exhibit different physical, chemical, and biological properties compared to the original nucleophiles .

Action Environment

The action of 2-chloro-4-cyanobenzoyl chloride can be influenced by various environmental factors. For instance, the presence of base can facilitate the reaction by deprotonating the nucleophile, making it more reactive. The reaction rate can also be affected by temperature and solvent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-cyano-benzoyl chloride typically involves the chlorination of 4-cyanobenzoic acid. The reaction is carried out in the presence of thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

4-cyanobenzoic acid+SOCl2→2-chloro-4-cyano-benzoyl chloride+SO2+HCl

The reaction mixture is then distilled to remove excess thionyl chloride and other by-products, yielding 2-chloro-4-cyano-benzoyl chloride as the final product .

Industrial Production Methods

In industrial settings, the production of 2-chloro-4-cyano-benzoyl chloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and distillation units to handle the reagents and by-products efficiently. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-chloro-4-cyano-benzoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom is replaced by other electrophiles.

Common Reagents and Conditions

Amines: React with 2-chloro-4-cyano-benzoyl chloride to form amides under mild conditions.

Alcohols: React with the compound in the presence of a base to form esters.

Thiols: React with the compound to form thioesters.

Major Products Formed

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Thioesters: Formed by the reaction with thiols.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-cyanobenzoyl chloride: Similar in structure but lacks the chlorine atom at the 2-position.

2-chlorobenzoyl chloride: Similar in structure but lacks the cyano group at the 4-position.

4-chlorobenzoyl chloride: Similar in structure but lacks the cyano group at the 4-position.

Uniqueness

2-chloro-4-cyano-benzoyl chloride is unique due to the presence of both the chlorine atom at the 2-position and the cyano group at the 4-position. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various synthetic and research applications.

Activité Biologique

2-Chloro-4-cyano-benzoyl chloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of 2-chloro-4-cyano-benzoyl chloride can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 195.60 g/mol

The synthesis typically involves chlorination and cyanation reactions of benzoyl derivatives. The compound is synthesized by reacting 2-chloro-4-cyanobenzoic acid with thionyl chloride to yield the corresponding acyl chloride .

Biological Activity Overview

The biological activities of 2-chloro-4-cyano-benzoyl chloride have been explored in several studies, revealing its potential as an antibacterial, antifungal, and anticancer agent.

Antibacterial Activity

Research has demonstrated that derivatives of 2-chloro-4-cyano-benzoyl chloride exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure have shown minimum inhibitory concentration (MIC) values comparable to standard antibiotics, indicating robust antibacterial activity .

| Bacterial Strain | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 10 | 8 |

| Escherichia coli | 15 | 12 |

| Pseudomonas aeruginosa | 20 | 18 |

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity, particularly against Candida species. The mechanism appears to involve disruption of fungal cell membrane integrity and inhibition of biofilm formation .

| Fungal Strain | Inhibition Zone (mm) | Standard Drug Zone (mm) |

|---|---|---|

| Candida albicans | 22 | 24 |

| Aspergillus niger | 19 | 21 |

Anticancer Activity

Studies indicate that 2-chloro-4-cyano-benzoyl chloride derivatives can inhibit cancer cell proliferation. For example, compounds have been tested against various cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer), showing IC values in the nanomolar range. The proposed mechanism includes interference with tubulin polymerization, leading to apoptosis in cancer cells .

| Cell Line | IC (nM) |

|---|---|

| MCF-7 | 20 |

| PC-3 | 15 |

The biological activity of 2-chloro-4-cyano-benzoyl chloride is attributed to several mechanisms:

- Tubulin Inhibition : The compound disrupts microtubule dynamics, which is crucial for cell division and function .

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cells, leading to apoptosis through mitochondrial pathways .

- Enzyme Inhibition : Certain derivatives inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial properties of a series of derivatives against multi-drug resistant strains. Results indicated that specific substitutions on the benzene ring significantly enhanced activity against resistant strains.

- Antifungal Mechanism : Another investigation focused on the antifungal properties against clinical isolates of Candida. The study revealed that the compound effectively disrupted biofilm formation and reduced virulence factors.

- Cancer Cell Studies : In vitro studies demonstrated that compounds derived from 2-chloro-4-cyano-benzoyl chloride showed selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Propriétés

IUPAC Name |

2-chloro-4-cyanobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2NO/c9-7-3-5(4-11)1-2-6(7)8(10)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPKWYOKCOMXLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431049 | |

| Record name | 2-chloro-4-cyano-benzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181074-22-6 | |

| Record name | 2-chloro-4-cyano-benzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.